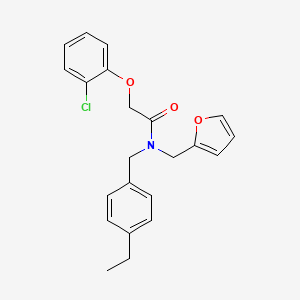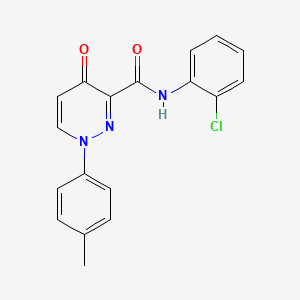![molecular formula C22H22N2O4S B11387215 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387215.png)
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide .
- Its chemical formula is C18H19N3O3S with a molecular weight of 357.43 g/mol .
- The compound features a benzothiophene ring fused with a chromene ring, and it contains an ethylcarbamoyl group.
- It has potential applications in various fields due to its unique structure.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization to form the benzothiophene and chromene rings.
- Reaction Conditions : Specific reaction conditions depend on the synthetic route chosen. Researchers typically use reagents like ethylamine , carbonyl compounds , and sulfur-containing reagents .
- Industrial Production : While industrial-scale production methods may vary, the compound is likely synthesized using optimized processes to achieve high yields.
Chemical Reactions Analysis
- Reactivity : This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents : Reagents like hydrogen peroxide , sodium borohydride , and acids are commonly employed.
- Major Products : The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
- Biology : Investigations focus on its interactions with biological systems, such as enzyme inhibition or receptor binding.
- Medicine : It might exhibit pharmacological properties, making it relevant for drug development.
- Industry : Its unique structure could find applications in materials science or organic electronics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
- Further research is needed to elucidate its precise targets and effects.
Comparison with Similar Compounds
- Similar Compounds : Other benzothiophene-containing compounds, such as thiophene derivatives or benzothiophene-based drugs , can be compared.
- Uniqueness : Highlight its distinct features, such as the combination of benzothiophene and chromene rings.
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-23-21(27)19-13-6-4-5-7-18(13)29-22(19)24-20(26)17-11-15(25)14-10-12(2)8-9-16(14)28-17/h8-11H,3-7H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
QCTXFTALUNULSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11387137.png)

![6-({4-(dimethylamino)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}oxy)-2-phenylpyridazin-3(2H)-one](/img/structure/B11387141.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea](/img/structure/B11387147.png)
![3-(3-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11387163.png)

![4-(3,4-diethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387174.png)
![5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11387178.png)

![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B11387188.png)

![9-(4-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11387194.png)
![N-(3-chlorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387197.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11387198.png)
